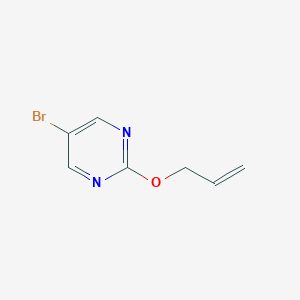

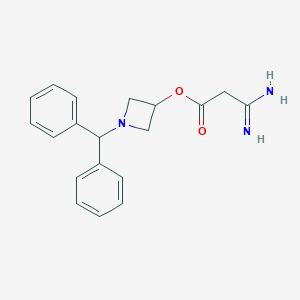

![molecular formula C9H8N2O2 B177922 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid CAS No. 175143-91-6](/img/structure/B177922.png)

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid

Vue d'ensemble

Description

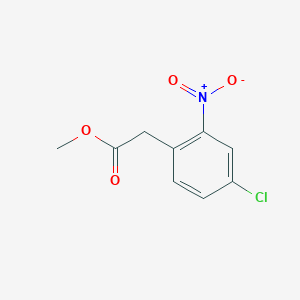

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can be represented by the SMILES string O=C(O)CC1=CN(C=CC=C2)C2=N1 .Chemical Reactions Analysis

The synthesis of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a solid substance . Its molecular weight is 176.17 .Applications De Recherche Scientifique

Materials Science: Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives serve as promising building blocks for optoelectronic devices. Their aromatic heterocyclic structure allows for efficient charge transport, making them suitable for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. Researchers explore their luminescent properties to enhance device performance .

Pharmaceutical Research: Covalent Anticancer Agents

The success of targeted covalent inhibitors (TCIs) in cancer treatment has led to investigations into novel scaffolds. Imidazo[1,2-a]pyridine serves as a core backbone for developing covalent KRAS G12C inhibitors. Compound I-11, derived from this scaffold, shows potent anticancer activity against KRAS G12C-mutated cells .

Chemical Biology: Cell Membrane Probes

Compact and photophysically remarkable, imidazo[1,2-a]pyridines are ideal candidates for cell membrane probes. Their stable scaffold finds applications in chemical biology, where they can be used to study cellular processes and membrane dynamics .

Drug Development: Antiproliferative Activity

Imidazo[1,2-a]pyridine compounds have been evaluated for their antiproliferative effects. Some derivatives exhibit promising activity against breast cancer cell lines, suggesting their potential as future drug candidates .

Biomedical Imaging: Emitters for Confocal Microscopy

Researchers explore imidazo[1,2-a]pyridine derivatives as fluorescent emitters for confocal microscopy. Their optical properties make them valuable tools for visualizing cellular structures and processes .

Organic Synthesis: Ring-Forming Transformations

Imidazo[1,2-a]pyridine-based relay processes mediated by radical hydrogen atom transfer (1,n-HAT) have gained attention. These synthetic tools allow efficient assembly of cyclic structural scaffolds, which are prevalent in biologically active molecules and natural products .

Mécanisme D'action

Target of Action

The primary targets of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, also known as Imidazo[1,2-a]pyridine-5-acetic acid, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding action results in the blocking of these receptors, which in turn leads to a hypnotic effect .

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . The downstream effects of this interaction include sedation, relaxation, and short-term treatment of insomnia .

Pharmacokinetics

Similar compounds like zolpidem, which are also imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are known to have good bioavailability and are used in medicine .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of GABA receptors, leading to sedative and hypnotic effects . This makes it useful in the treatment of conditions like short-term insomnia and some disorders of brain function .

Action Environment

The action, efficacy, and stability of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can be influenced by various environmental factors.

Propriétés

IUPAC Name |

2-imidazo[1,2-a]pyridin-5-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIHHHLFEMQMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596656 | |

| Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid | |

CAS RN |

175143-91-6 | |

| Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

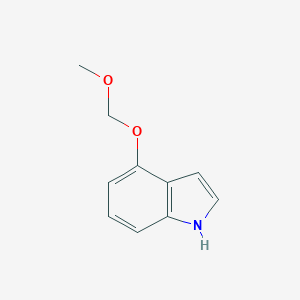

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)